molecular formula C26H33NO5 B14310828 N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide CAS No. 113700-85-9

N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide

Cat. No.: B14310828
CAS No.: 113700-85-9
M. Wt: 439.5 g/mol
InChI Key: NEWXKBJYBGHURR-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with dibutyl groups and a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dibutyl groups and benzamide core differentiate it from other similar compounds, making it a valuable molecule for diverse research applications .

Properties

113700-85-9

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

N,N-dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide

InChI

InChI=1S/C26H33NO5/c1-5-7-15-27(16-8-6-2)26(30)21-12-10-9-11-20(21)23(29)18-22(28)19-13-14-24(31-3)25(17-19)32-4/h9-14,17H,5-8,15-16,18H2,1-4H3

InChI Key

NEWXKBJYBGHURR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1C(=O)CC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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